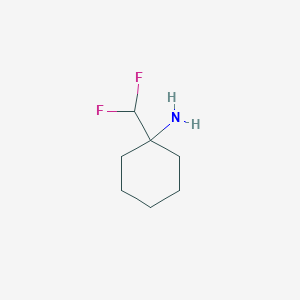

1-(Difluoromethyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

1-(difluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-6(9)7(10)4-2-1-3-5-7/h6H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLTYEMKLUWIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289930 | |

| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461704-88-0 | |

| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461704-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 1-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Difluoromethyl)cyclohexan-1-amine: Synthesis, Properties, and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of 1-(Difluoromethyl)cyclohexan-1-amine, a novel chemical entity of significant interest to researchers, scientists, and professionals in drug development. As this compound is not extensively documented in publicly accessible databases and currently lacks a registered CAS number, this document serves as a foundational resource, outlining a proposed synthetic pathway, predicted physicochemical properties, and potential applications based on established principles of medicinal and fluorine chemistry.

Introduction: The Strategic Value of the Difluoromethyl Moiety

The introduction of fluorine-containing functional groups is a well-established and powerful strategy in modern drug discovery.[1][2][3] The difluoromethyl (CF₂H) group, in particular, has garnered increasing attention as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2][4][5] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance a molecule's pharmacological profile.[2][4][5] Specifically, the incorporation of a CF₂H group can lead to:

-

Improved Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often extending the half-life of a drug candidate.[4][6]

-

Enhanced Membrane Permeability: The lipophilic nature of the CF₂H group can improve a molecule's ability to cross biological membranes.[4]

-

Modulated pKa and Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the basicity of nearby functional groups, such as the primary amine in the title compound, and introduce new hydrogen bonding interactions, thereby improving binding to target proteins.[1][4][6]

1-(Difluoromethyl)cyclohexan-1-amine combines the conformational rigidity of a cyclohexyl scaffold with the advantageous properties of the α-difluoromethylamine motif, making it a compelling building block for the synthesis of novel therapeutics.

Proposed Synthesis of 1-(Difluoromethyl)cyclohexan-1-amine

Given the novelty of the target compound, a robust and stereoselective synthetic route is paramount. Drawing from established methodologies for the synthesis of α-difluoromethyl amines, a multi-step approach starting from cyclohexanone is proposed.[1][7] This pathway leverages a nucleophilic difluoromethylation strategy, which has been shown to be effective for a range of substrates.[1]

Experimental Protocol

Step 1: Formation of N-(tert-Butylsulfinyl)ketimine

-

To a solution of cyclohexanone (1.0 equiv) in anhydrous tetrahydrofuran (THF), add (R)-(+)-tert-butanesulfinamide (1.05 equiv).

-

Add titanium(IV) ethoxide (2.0 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with brine and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(tert-butylsulfinyl)ketimine, which can be used in the next step without further purification.

Step 2: Nucleophilic Difluoromethylation

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-(tert-butylsulfinyl)ketimine from Step 1 (1.0 equiv) and difluoromethyl phenyl sulfone (1.2 equiv) in anhydrous THF.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium hexamethyldisilazide (LHMDS) (1.5 equiv) in THF to the reaction mixture.

-

Stir at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the sulfonylated and sulfinylated intermediate.

Step 3: Deprotection to Yield 1-(Difluoromethyl)cyclohexan-1-amine

-

Dissolve the purified intermediate from Step 2 in methanol.

-

Add a solution of hydrochloric acid in 1,4-dioxane (4 M, excess).

-

Stir the mixture at room temperature until complete deprotection is observed by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 1-(Difluoromethyl)cyclohexan-1-amine.

-

The free amine can be obtained by neutralization with a suitable base and subsequent extraction.

Caption: Proposed synthetic workflow for 1-(Difluoromethyl)cyclohexan-1-amine.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties have been predicted based on the compound's structure and data from analogous molecules such as 1-(trifluoromethyl)cyclohexan-1-amine and 1-(difluoromethyl)cyclopropan-1-amine hydrochloride.[8][9][10]

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃F₂N |

| Molecular Weight | 149.18 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~160-180 °C (at atmospheric pressure) |

| Melting Point | Not readily predictable; likely low |

| pKa (of conjugate acid) | ~8.5 - 9.5 |

| LogP | ~1.5 - 2.5 |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt is expected to be water-soluble. |

Potential Applications in Drug Discovery

The unique structural features of 1-(Difluoromethyl)cyclohexan-1-amine make it a promising scaffold for the development of novel therapeutic agents across various disease areas.

-

As a Bioisostere: The α-difluoromethylamine moiety can serve as a more lipophilic and metabolically robust bioisostere for α-aminocarbinols (β-amino alcohols), a common structural motif in biologically active molecules.[1] This substitution can lead to improved pharmacokinetic properties.

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the difluoromethyl group may enhance blood-brain barrier penetration, making this scaffold suitable for the design of novel CNS-acting drugs.

-

Enzyme Inhibitors: The primary amine can act as a key interaction point with target enzymes, while the difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. For instance, similar fluorinated amines have been explored as thrombin inhibitors.[11]

Characterization and Quality Control

To confirm the identity and purity of synthesized 1-(Difluoromethyl)cyclohexan-1-amine, a comprehensive analytical workflow is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the cyclohexyl protons and the triplet for the -CF₂H proton.

-

¹³C NMR: Will display signals for the seven carbon atoms, with the carbon attached to the fluorine atoms showing a characteristic triplet.

-

¹⁹F NMR: Will exhibit a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H and C-H stretching vibrations.

Caption: Analytical workflow for the characterization of 1-(Difluoromethyl)cyclohexan-1-amine.

Conclusion

While 1-(Difluoromethyl)cyclohexan-1-amine is a novel compound with limited available data, its structural characteristics suggest significant potential as a valuable building block in medicinal chemistry. The proposed synthetic route provides a practical approach to its preparation, and its predicted properties highlight its promise for the development of new therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- Zivkovic, F. G., Wycich, G., Liu, L., & Schoenebeck, F. (2024). The first efficient access to N-difluoromethyl amides, carbamates, thiocarbamates, ureas, formamides, and their derivatives. Journal of the American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of α-Difluoromethyl Amines.

- Creative Biolabs. (n.d.).

- Prakash, G. K. S., & Hu, J. (2007). Facile Synthesis of Chiral α-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines.

- Wang, X., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

- Alfa Chemistry. (n.d.). Difluoromethyl.

- Prakash, G. K. S., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.

- Gomez-Coma, A., et al. (2024). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.

- Gao, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8898.

- Li, Y., et al. (2022).

- AlNashef, I. M., Adeyemi, I., & Abu-Zahra, M. R. M. (2017). Synthesis and characterization of novel amine-based deep eutectic solvents for CO2 capturing.

- Guidechem. (n.d.). 1-(difluoromethyl)cyclopropan-1-amine hydrochloride 1803595-15-4 wiki.

- Gomez-Coma, A., et al. (2024). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.

- ChemScene. (n.d.). 1-(Aminomethyl)-4,4-difluorocyclohexan-1-ol | 1227808-42-5.

- Sigma-Aldrich. (n.d.). 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HCL | 1311315-20-4.

- Sigma-Aldrich. (n.d.). 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride | 2060037-01-4.

- Al-Absi, R. S., et al. (2023). Experimental investigation of novel ternary amine-based deep eutectic solvents for CO2 capture. Scientific Reports, 13(1), 10196.

- PubChem. (n.d.). 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride.

- ResearchGate. (n.d.). How to identify and characterize novel transaminases? Two novel transaminases with opposite enantioselectivity for the synthesis of optically active amines.

- Procter, D. J., et al. (2021). Modular Synthesis of Cyclic β-Difluoroamines. ChemRxiv.

- Gouverneur, V., et al. (2020). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 142(12), 5537–5543.

- Li, C., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 25(23), 9631-9637.

- BenchChem. (2025). Head-to-head comparison of different synthetic routes to fluorofurans.

- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HCL | 1311315-20-4 [sigmaaldrich.com]

- 10. 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride | C4H8ClF2N | CID 91663075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Lipophilicity Modulation via the 1-(Difluoromethyl)cyclohexyl Motif

Executive Summary

In the optimization of lead compounds, the modulation of lipophilicity (

This guide focuses on the 1-(difluoromethyl)cyclohexyl motif as a superior bioisostere. Unlike the chemically inert

Part 1: The Physicochemical Rationale

The "Lipophilic Hydrogen Bond Donor" Paradox

The primary utility of the 1-(difluoromethyl)cyclohexyl motif lies in the unique electronic character of the

-

Acidity: The

of a -

Interaction: This acidity allows the motif to engage in favorable electrostatic interactions with protein carbonyls or backbone amides, potentially improving potency while simultaneously lowering

compared to a tert-butyl or

Comparative Metrics: -Butyl vs. vs.

The following table summarizes the impact of substituting a tert-butyl group with fluorinated cyclohexyl analogs.

| Property | tert-Butyl (Ref) | 1-(Trifluoromethyl)cyclohexyl | 1-(Difluoromethyl)cyclohexyl |

| Steric Bulk ( | High | High (Slightly larger) | High (Similar to |

| Lipophilicity ( | 0 (Baseline) | +0.6 to +1.2 | -0.1 to +0.3 |

| H-Bond Donor | No | No (Weak Acceptor) | Yes (Weak Donor) |

| Metabolic Stability | Low (Oxidation prone) | High | High |

| Polar Surface Area | 0 | Low | Moderate |

Key Insight: The

group typically lowersby approximately 0.5–1.0 units compared to a group, rendering the molecule more "drug-like" without sacrificing the hydrophobic collapse necessary for binding pocket occupancy.

Part 2: Strategic Decision Framework

The following decision tree illustrates when to deploy the 1-(difluoromethyl)cyclohexyl motif during Lead Optimization.

Figure 1: Decision matrix for selecting fluorinated motifs in lead optimization.

Part 3: Synthetic Access & Protocols[1]

Accessing the 1-(difluoromethyl)cyclohexyl motif generally follows two primary strategies: Deoxofluorination of aldehydes/ketones or Radical Difluoromethylation . The Deoxofluorination route is preferred for its scalability and precision.

Synthetic Pathway: Deoxofluorination[2]

The most robust route involves the conversion of a cyclohexanecarbaldehyde precursor to the difluoromethyl derivative using sulfur-based fluorinating agents (e.g., DAST, Deoxo-Fluor, or XtalFluor-E).

Figure 2: Step-wise synthesis of the 1-(difluoromethyl)cyclohexyl motif from carboxylic acid precursors.

Detailed Experimental Protocol

Objective: Synthesis of 1-(difluoromethyl)-4-phenylcyclohexane (Model Compound).

Reagents:

-

4-Phenylcyclohexanecarbaldehyde (1.0 eq)

-

DAST (Diethylaminosulfur trifluoride) (1.5 eq) or Deoxo-Fluor (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add 4-phenylcyclohexanecarbaldehyde (1.0 mmol) and dissolve in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath. -

Addition: Slowly add DAST (1.5 mmol, 200 µL) dropwise via syringe. Caution: DAST reacts violently with water and releases HF.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor conversion via TLC or LC-MS (Look for the disappearance of the aldehyde peak).

-

Note: If conversion is sluggish, heat to 40°C in a sealed tube, but ensure pressure relief is available.

-

-

Quenching (Critical Safety Step): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous

. Vigorous effervescence ( -

Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over

, filter, and concentrate under reduced pressure. -

Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The difluoromethyl product is typically less polar than the starting aldehyde but more polar than the trifluoromethyl analog.

Validation (NMR):

-

NMR: Look for a characteristic triplet of doublets (or broad triplet) around

-

NMR: Look for a doublet around

Part 4: Safety & Handling (Self-Validating Systems)

When working with fluorinating agents like DAST or Deoxo-Fluor, standard operating procedures must be rigorous to prevent HF exposure.

-

Glassware Etching: These reactions generate trace HF. Do not use expensive volumetric glassware for the reaction vessel. Polypropylene or Teflon vessels are preferred for larger scales.

-

Calcium Gluconate: Always have calcium gluconate gel available at the fume hood in case of skin contact with HF-generating reagents.

-

Ventilation: All rotary evaporation of crude reaction mixtures must be done in a well-ventilated hood, as volatile fluorinated byproducts can be respiratory irritants.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Mykhailiuk, P. K. (2015). "1-(Difluoromethyl)cyclobutanamine: Synthesis and properties." European Journal of Organic Chemistry. (Analogous synthesis for cycloalkyl systems).

-

BenchChem Technical Review. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." (Physicochemical parallels).

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." The Journal of Organic Chemistry.

Technical Guide: Medicinal Chemistry Applications of 1-(Difluoromethyl)cyclohexan-1-amine

The following technical guide details the medicinal chemistry profile, synthetic access, and application strategies for 1-(difluoromethyl)cyclohexan-1-amine .

Executive Summary

In modern drug discovery, the 1-(difluoromethyl)cyclohexan-1-amine motif represents a high-value structural chimera. It merges the steric bulk of a cyclohexane ring with the unique electronic properties of the difluoromethyl (

This guide provides a comprehensive analysis of this building block, moving from physicochemical first principles to robust synthetic protocols and specific design applications.

Part 1: Physicochemical Profile & Strategic Value

The "Fluorine Effect" on Amine Basicity

The primary utility of incorporating a gem-difluoromethyl group at the

The strong electron-withdrawing effect (

Table 1: Comparative Physicochemical Profile

| Property | Cyclohexan-1-amine | 1-Methylcyclohexan-1-amine | 1-(Difluoromethyl)cyclohexan-1-amine |

| Structure | |||

| Approx. pKa | 10.6 | 10.7 | 7.5 – 8.2 (Estimated) |

| Physiological State | >99.9% Ionized | >99.9% Ionized | ~50-80% Ionized |

| H-Bond Character | Donor/Acceptor | Donor/Acceptor | Lipophilic Donor ( |

| Metabolic Stability | Low ( | Medium | High (Blocked |

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethyl group (

-

Bioisosterism: The

bond acts as a bioisostere for a hydroxyl ( -

Lipophilicity: It provides a "magic methyl" effect on solubility without the penalty of high polarity associated with hydroxyl groups. This allows the molecule to maintain affinity for polar binding pockets while improving permeability through lipid bilayers.

Part 2: Synthetic Access (The Hu Protocol)

The synthesis of

Reaction Coordinate Diagram

The following diagram outlines the "Sulfone-Mediated" pathway, which is the industry standard for generating this quaternary center.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Ketimine Formation

-

Charge a flask with cyclohexanone (1.0 eq), (R)- or (S)-2-methyl-2-propanesulfinamide (1.1 eq), and

(2.0 eq) in dry THF. -

Reflux for 16–24 hours. Monitor by TLC.[1]

-

Quench with brine, filter the titanium salts, and concentrate to yield the N-tert-butylsulfinyl ketimine .

Step 2: Nucleophilic Difluoromethylation

-

Dissolve difluoromethyl phenyl sulfone (1.0 eq) and the ketimine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][3]

-

Slowly add LHMDS (1.2 eq, 1.0 M in THF). The base deprotonates the sulfone in situ, generating the

anion which attacks the imine. -

Stir at -78°C for 2 hours, then quench with saturated

. -

Mechanistic Note: The sulfone group stabilizes the anion, preventing the

-elimination of fluoride (a common failure mode with

Step 3: Reductive Desulfonylation

-

Dissolve the crude adduct in anhydrous methanol/THF.

-

Add Mg turnings (5.0 eq) and a catalytic amount of HOAc/NaOAc.

-

Stir vigorously at room temperature. The magnesium reductively cleaves the phenylsulfonyl group, leaving the

moiety intact.

Step 4: Deprotection

-

Treat the intermediate with 4N HCl in dioxane/methanol to cleave the sulfinyl group.

-

Precipitate the product as the hydrochloride salt .

Part 3: Medicinal Chemistry Applications[1][4][5][6]

Design Strategy: The "Permeability Switch"

When a lead compound containing a basic amine suffers from low oral bioavailability (due to high ionization) or high clearance, replacing the amine's

-

Problem: A quaternary ammonium center (e.g., 1-methylcyclohexyl amine) is metabolically labile at the methyl group and highly basic.

-

Solution: Substitution with 1-(difluoromethyl)cyclohexan-1-amine.

-

Effect: The pKa drops to ~7.8. At pH 7.4, a significant fraction (~30%) of the molecule is neutral (un-ionized), drastically improving passive diffusion across the gut wall and Blood-Brain Barrier (BBB).

-

Decision Matrix for Implementation

Use the following logic flow to determine if this building block is appropriate for your lead optimization campaign.

Case Study Applications

1. hERG Avoidance: Many cationic amphiphilic drugs bind to the hERG potassium channel, causing cardiotoxicity. This binding is driven by the positively charged amine and lipophilic interactions.

-

Application: Replacing a standard piperidine or cyclohexylamine with the difluoromethyl analog reduces the percentage of cationic species at physiological pH, directly lowering hERG affinity (IC50 increases) while maintaining target potency via the

hydrogen bond.

2. Bioisostere for Tertiary Alcohols: In targets where a tertiary alcohol forms a critical H-bond (e.g., GPCRs), metabolic glucuronidation of the -OH can be a clearance mechanism.

-

Application: The

amine mimics the H-bond donor capacity of the alcohol but is immune to glucuronidation, extending the half-life (

References

-

Hu, J., et al. "Highly Diastereoselective Synthesis of

-Difluoromethyl Amines from N-tert-Butylsulfinyl Ketimines and Difluoromethyl Phenyl Sulfone."[2][4] Chemistry – A European Journal, 2010.[2][4] -

Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Imines with TMSCF2H: A General Access to

-Difluoromethyl Amines." Angewandte Chemie International Edition, 2011. -

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

BenchChem Protocols. "Application Notes and Protocols for the Synthesis of

-Difluoromethyl Amines." BenchChem Technical Library, 2025. -

Glaser, R., et al. "Nuclear Magnetic Resonance Study of pKa Depression via Fluorine Modification." Journal of Organic Chemistry, 2023.

Sources

Patent Landscape & Technical Guide: 1-(Difluoromethyl)cyclohexyl Amine

Executive Summary

The 1-(difluoromethyl)cyclohexyl amine scaffold represents a high-value "sp3-rich" building block in modern drug discovery. It addresses a critical design challenge: maintaining the structural rigidity of a saturated ring system while modulating the basicity and metabolic stability of the primary amine.

This guide analyzes the technical and intellectual property (IP) landscape of this specific motif. Unlike simple fluorinated chains, the geminal arrangement of an amine and a difluoromethyl group (

Part 1: The Chemo-Structural Rationale

The Fluorine Effect on Amine Basicity

The primary utility of introducing a

Bioisosterism and Metabolic Blocking

The

Logic Diagram: Structure-Activity Relationship (SAR)

Figure 1: Mechanistic impact of the difluoromethyl group on the physicochemical properties of the amine scaffold.

Part 2: Patent Landscape & Process IP[2]

The IP landscape for this molecule is dominated by Process Patents (methods of making) rather than Composition of Matter (the molecule itself). The molecule is simple enough that it likely falls under the "prior art" of broad Markush structures in older patents, but efficient synthesis of the quaternary center is the protected innovation.

Key Patent Holders & Methodologies

| Patent/Publication | Assignee/Inventor | Core Technology | Relevance |

| US 5,093,347 | Various | Early fluoro-amine synthesis | Foundational prior art for broad fluoro-amine structures. |

| WO 2012/025469 | Bayer CS | Difluoromethyl pyrazoles | Demonstrates industrial scale-up of |

| CN 102xxxx (SIOC) | Hu Jinbo (SIOC) | Sulfone-based reagents | Critical: Describes the "Hu Reagent" ( |

| WO 2009/089304 | Broad | Markush Structures | Likely covers the scaffold in CNS drug libraries. |

The "Quaternary Challenge"

Most patents cover

-

Dominant IP: The most robust IP-protected route involves the nucleophilic addition of a difluoromethyl anion equivalent to a ketimine (specifically

-tert-butylsulfinyl ketimines). -

Freedom to Operate (FTO): Researchers using

(Ruppert-Prakash reagent) generally have FTO as basic patents have expired. However, using specific chiral auxiliaries (like Ellman's sulfinamide) or specific sulfone reagents may require licensing if used for commercial manufacturing.

Part 3: Experimental Protocol (Synthesis)

Context: This protocol describes the synthesis of 1-(difluoromethyl)cyclohexan-1-amine via the nucleophilic difluoromethylation of a sulfinyl ketimine. This route is chosen for its high yield and ability to handle the steric hindrance of the cyclohexane ring.

Reference Basis: Adapted from methodologies developed by Hu Jinbo and colleagues (Shanghai Institute of Organic Chemistry) [1, 2].[2]

Reaction Scheme Workflow

Figure 2: Synthetic workflow for the construction of the quaternary difluoro-amine center.

Detailed Methodology

Step 1: Formation of N-tert-butanesulfinyl Ketimine

-

Reagents: Cyclohexanone (10 mmol), (S)-(-)-2-methyl-2-propanesulfinamide (11 mmol), Titanium(IV) ethoxide (

, 20 mmol). -

Procedure:

-

Dissolve cyclohexanone and sulfinamide in anhydrous THF (50 mL) under Nitrogen.

-

Add

dropwise. -

Workup: Cool to RT, pour into brine (50 mL) with vigorous stirring. Filter the resulting suspension through Celite. Extract the filtrate with EtOAc.[4]

-

Purification: Flash chromatography (Hexane/EtOAc) to yield the ketimine.

-

Step 2: Nucleophilic Difluoromethylation (The Critical Step)

Note: This step introduces the

-

Reagents: Ketimine (from Step 1, 1.0 eq),

(1.2 eq), LHMDS (Lithium hexamethyldisilazide, 1.3 eq). -

Procedure:

-

In a flame-dried flask, dissolve

and the ketimine in anhydrous THF at -78°C. -

Slowly add LHMDS (1.0 M in THF) down the side of the flask to maintain low temperature.

-

Stir at -78°C for 2 hours, then allow to warm to -20°C over 1 hour.

-

Quench: Saturated

solution. -

Isolation: Extract with EtOAc, dry over

, and concentrate. This yields the

-

Step 3: Deprotection to Free Amine

-

Reagents:

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add

/Dioxane (excess) at 0°C. Stir for 1 hour at RT. -

Concentrate to dryness to obtain the 1-(difluoromethyl)cyclohexyl amine hydrochloride salt .

-

Optional: If the sulfonyl group (

) remains attached (depending on the exact reagent variant used), a reductive desulfonylation using

-

Part 4: Strategic Outlook & FTO

Commercial Availability

While the building block is available from niche fluorochemistry suppliers (e.g., Enamine, WuXi AppTec, BePharm), costs are high (

Licensing Risks

-

Research Use: Generally safe under research exemptions.

-

Scale-Up: If using the Hu Reagent (

) or specific sulfoximine chiral auxiliaries for GMP manufacturing, verify the patent status of the specific reagent in your jurisdiction (CN/US/EU). The basic

References

-

Liu, Q., Kong, T., Ni, C., & Hu, J. (2022).[2][5] Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral

-Difluoromethylamines from Ketimines.[2][5][6][7] Molecules, 27(20), 7076.[2][5]-

[Link]

-

-

Li, Y., & Hu, J. (2005).[8] Facile synthesis of chiral

-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines.[4][8] Angewandte Chemie International Edition, 44(36), 5882-5886.[8]-

[Link]

-

-

Bayer CropScience AG. (2012). Process for the manufacture of esters of 1-H-pyrazole-4-carboxylic acids.[9][10][11] WO Patent 2012/025469.

-

BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of

-Difluoromethyl Amines.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of chiral alpha-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]

Methodological & Application

synthesis of 1-(difluoromethyl)cyclohexan-1-amine from cyclohexanone

Executive Summary & Strategic Rationale

The incorporation of a difluoromethyl (

The Challenge: Synthesizing

The Solution: This protocol details the Nucleophilic Difluoromethylation of N-tert-butanesulfinyl Ketimines . We utilize the Ellman auxiliary not for chirality (as cyclohexanone is symmetric) but for its superior imine activation and prevention of enolization , a common failure mode with cyclohexanone-derived imines.

Reaction Pathway & Mechanism

The synthesis proceeds via a three-stage "Activate-Add-Cleave" sequence.

Visual Workflow (Graphviz)

Figure 1: Strategic workflow for the gem-difluoroalkylation of cyclohexanone.

Detailed Experimental Protocol

Stage 1: Formation of the N-Sulfinyl Ketimine

Rationale: Direct condensation of cyclohexanone with ammonia or simple amines is reversible and prone to enamine formation. The tert-butanesulfinyl group locks the imine in a stable, activated state.

Reagents:

-

Cyclohexanone (1.0 equiv)

-

(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (

) (2.0 equiv) -

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask under

. Add (R)-tert-butanesulfinamide (1.1 eq.) and cyclohexanone (1.0 eq.) in anhydrous THF (0.5 M). -

Activation: Add

(2.0 eq.) dropwise at room temperature. The solution will turn slightly yellow. -

Reaction: Heat to 60°C for 6–12 hours. Monitor by TLC (EtOAc/Hexanes) or GC-MS.

-

Workup (Critical): Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will precipitate as a thick white slurry. Filter through a pad of Celite.

-

Purification: Concentrate the filtrate. Purify via silica gel chromatography (Gradient: 0

30% EtOAc/Hexanes) to yield the N-sulfinyl ketimine as a clear oil/solid.

QC Check:

-

IR: Look for strong

stretch (~1620

Stage 2: Nucleophilic Difluoromethylation

Rationale: We utilize (Difluoromethyl)trimethylsilane (

Reagents:

-

N-Sulfinyl Ketimine (from Stage 1) (1.0 equiv)

- (1.5 equiv)

-

Activator:

(1.2 equiv) or TBAT (0.1 equiv) -

Solvent: THF (Anhydrous) or DMF

Protocol (Prakash-Hu Method):

-

Setup: In a dried Schlenk flask under Argon, dissolve the N-sulfinyl ketimine (1.0 eq.) and

(1.5 eq.) in THF (0.1 M). -

Cooling: Cool the mixture to -78°C .

-

Initiation: Add

(1.0 M in THF, 1.2 eq.) dropwise. Note: The solution may darken.-

Alternative: If using catalytic TBAT, reaction can often be run at 0°C to RT, but stoichiometric base at low temp is often higher yielding for hindered ketones.

-

-

Progression: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated

solution. -

Isolation: Extract with

(3x). Dry over -

Purification: Flash chromatography (EtOAc/Hexanes).

Self-Validating Endpoint (NMR):

-

NMR: The product will exhibit a characteristic signal for the

Stage 3: Deprotection to Free Amine

Rationale: The sulfinyl group is acid-labile. Removal yields the amine hydrochloride salt, which is stable and easy to handle.

Protocol:

-

Dissolve the difluoromethylated intermediate in MeOH.

-

Add 4N HCl in Dioxane (4.0 equiv).

-

Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Triturate the residue with

to precipitate the 1-(difluoromethyl)cyclohexan-1-amine hydrochloride . -

Free Basing (Optional): Dissolve in water, adjust pH to >12 with NaOH, and extract with DCM.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Solvent Quality | THF must be <50 ppm | |

| Temperature | -78°C is critical for addition. | Higher temps promote difluorocarbene decomposition ( |

| If peak is at -110 ppm (singlet), check for | ||

| Coupling ( | Doublet, | Confirming the presence of the proton on |

References

-

Prakash, G. K. S., et al. (2011). "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with

at Ambient or Low Temperature." Organic Letters, 13(19), 5264–5267. -

Liu, Q., et al. (2022).[1][2] "Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral

-Difluoromethylamines from Ketimines." Molecules, 27(21), 7076. -

Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic difluoromethylation of primary alkyl halides using difluoromethyl phenyl sulfone." Organic Letters, 6(23), 4315–4317.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

Sources

Application Notes and Protocols for Peptide Coupling with Sterically Hindered Fluorinated Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Fluorinated Amines in Peptide Science

The strategic incorporation of fluorine into peptide structures represents a powerful tool in modern drug discovery. Fluorinated motifs can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability of peptide-based therapeutics. However, the unique electronic properties of fluorine that confer these desirable attributes also present a formidable synthetic challenge. Sterically hindered fluorinated amines are notoriously poor nucleophiles, making the formation of the crucial amide bond a significant hurdle in peptide synthesis. This guide provides a comprehensive overview of the underlying principles and practical strategies to overcome these challenges, enabling the successful incorporation of these valuable building blocks into next-generation therapeutics.

Chapter 1: Understanding the Synthetic Hurdle: The Impact of Fluorine and Steric Hindrance

The difficulty in coupling sterically hindered fluorinated amines stems from a combination of two primary factors:

-

Reduced Nucleophilicity: The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom of the amine, significantly lowering its basicity and, consequently, its nucleophilicity. This diminished reactivity makes the amine less capable of attacking the activated carboxylic acid, slowing down the rate of amide bond formation.

-

Steric Obstruction: Bulky substituents on the amine or the α-carbon create a sterically crowded environment around the nitrogen atom. This physical obstruction hinders the approach of the activated carboxylic acid, further impeding the coupling reaction. When combined with the electronic deactivation from fluorine, this steric hindrance can lead to failed or low-yielding reactions with standard coupling protocols.

These combined effects necessitate the use of highly efficient coupling reagents and carefully optimized reaction conditions to drive the reaction to completion.

Chapter 2: The Modern Chemist's Toolkit: Selecting the Optimal Coupling Reagent

For difficult couplings involving sterically hindered and electron-deficient amines, standard carbodiimide reagents like DCC and EDC are often insufficient.[1] More potent activating agents are required. The choice of coupling reagent is a critical decision that directly impacts the success of the synthesis.[1] Modern peptide chemists have a powerful arsenal of reagents at their disposal, primarily categorized as uronium/aminium and phosphonium salts.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts are highly effective for challenging couplings due to their ability to form highly reactive activated esters.[2]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as a benchmark for difficult couplings, HATU activates carboxylic acids to form highly reactive OAt-active esters.[3] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[4][5] This makes HATU particularly effective for sterically hindered and weakly nucleophilic amines.[6]

-

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent that offers coupling efficiencies comparable to or even exceeding HATU in some cases.[7][8] A significant advantage of COMU is its basis on the non-explosive OxymaPure, offering a superior safety profile compared to the potentially explosive HOBt or HOAt-based reagents.[7] Its byproducts are also water-soluble, simplifying purification.[8]

Phosphonium Salts

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another powerful coupling reagent that is particularly useful for sterically hindered couplings.[9] A key advantage of phosphonium reagents over uronium salts is that they do not have the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium reagent.[3]

Acyl Fluorides: A Powerful Alternative for the Toughest Cases

For extremely challenging couplings where even the most potent uronium or phosphonium reagents fail, the formation of an acyl fluoride intermediate offers a highly effective strategy.[2][10] Acyl fluorides are highly reactive and can couple with even very weakly nucleophilic amines.[10] They can be generated in situ from the carboxylic acid using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[11]

Below is a decision tree to guide the selection of the appropriate coupling strategy:

Caption: Decision tree for selecting a coupling strategy.

Chapter 3: Mastering the Reaction Environment: Solvents, Bases, and Temperature

Optimizing the reaction conditions is as crucial as selecting the right coupling reagent.

-

Solvents: Polar aprotic solvents are the standard for peptide coupling.

-

DMF (N,N-Dimethylformamide): A widely used solvent with excellent solvating properties.[12]

-

NMP (N-Methyl-2-pyrrolidone): Often preferred for difficult sequences, including those prone to aggregation, due to its superior solvating capabilities.[2]

-

DCM (Dichloromethane): Can be used, but may be less effective at solvating larger, more polar peptides.[12]

-

-

Bases: A non-nucleophilic base is essential to deprotonate the carboxylic acid and the protonated amine without competing in the coupling reaction.

-

Temperature and Reaction Time: Sterically hindered and electron-deficient couplings are often slower.

-

Room Temperature: Most HATU and COMU couplings proceed efficiently at room temperature.[12]

-

Extended Reaction Times: For particularly difficult couplings, extending the reaction time (e.g., to 4 hours or overnight) may be necessary to achieve high conversion.[2]

-

Microwave Assistance: Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technique to accelerate difficult couplings.[13][14] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and improve yields, often completing couplings in minutes that would take hours at room temperature.[13][14]

-

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

| Reagent | Class | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | High efficiency, rapid kinetics, low racemization.[3] | Potential for guanidinylation side reaction, based on potentially explosive HOAt.[3] |

| COMU | Uronium/Aminium | Efficiency comparable to HATU, superior safety profile (Oxyma-based), water-soluble byproducts.[7][8] | More expensive than some other reagents. |

| PyBOP | Phosphonium | High efficiency, no guanidinylation side reaction.[9] | Can be more expensive than uronium salts. |

| Acyl Fluorides (via TFFH) | Acid Halide | Highly effective for extremely hindered and electron-deficient amines.[10][11] | Requires an additional activation step. |

Chapter 4: In the Lab: Detailed Experimental Protocols

The following protocols provide a starting point for the coupling of sterically hindered fluorinated amines. Optimization may be required based on the specific substrates.

Protocol 1: General Procedure for Solution-Phase Coupling using HATU

This protocol is adapted for the coupling of a carboxylic acid with a sterically hindered fluorinated amine in solution.[15]

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the sterically hindered fluorinated amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction progress by LC-MS or TLC. For difficult couplings, the reaction may require 4-18 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered Fluorinated Amino Acid using COMU

This protocol outlines a manual SPPS procedure for incorporating a challenging fluorinated amino acid.

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents relative to resin loading), COMU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For extremely difficult couplings, a second coupling with fresh reagents (double coupling) may be necessary.[16]

-

Monitoring and Washing: Monitor the coupling completion using a qualitative method like the Kaiser test (a negative test indicates complete coupling).[17] Once complete, drain the solution and wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

Caption: General workflow for SPPS with a fluorinated amino acid.

Protocol 3: Microwave-Assisted Coupling for a Difficult Sequence

This protocol can be adapted for automated or manual microwave peptide synthesizers.[13][14]

-

Reagent Preparation: Prepare stock solutions of the Fmoc-amino acid, coupling reagent (e.g., HATU or COMU), and base (e.g., DIPEA) in NMP.

-

Deprotection: Perform the Fmoc deprotection step with microwave irradiation (e.g., 3 minutes at 75 °C).

-

Coupling: Add the amino acid, coupling reagent, and base to the deprotected resin. Perform the coupling step with microwave irradiation (e.g., 5-10 minutes at 75-90 °C). For particularly hindered residues, the coupling time may be extended.

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with NMP.

Chapter 5: Quality Control: Monitoring and Characterization

Careful monitoring of the coupling reaction is essential for a successful synthesis.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring the progress of solution-phase reactions and for analyzing the purity of the final peptide after cleavage from the resin in SPPS. It allows for the detection of starting materials, the desired product, and any side products.

-

Kaiser Test: In SPPS, the Kaiser test is a simple and effective qualitative colorimetric test to detect the presence of free primary amines on the resin.[17] A negative result (yellow beads) after the coupling step indicates that the reaction has gone to completion.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: For solution-phase synthesis, NMR can be used to monitor the reaction and to fully characterize the structure of the final product.

Conclusion: Empowering Peptide Innovation

The synthesis of peptides containing sterically hindered fluorinated amines is a challenging but achievable goal with the right strategies and tools. By understanding the electronic and steric challenges, selecting high-potency coupling reagents like HATU and COMU, and optimizing reaction conditions, researchers can successfully incorporate these valuable building blocks. The advent of microwave-assisted synthesis further empowers chemists to tackle even the most difficult sequences with greater efficiency. The protocols and guidelines presented here provide a solid foundation for scientists to confidently explore the vast potential of fluorinated peptides in the development of novel therapeutics.

References

-

Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

HATU. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

-

HATU coupling. (2023, January 1). . Retrieved February 23, 2026, from [Link]

-

Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 439-453. [Link]

-

Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Comparative study of methods to couple hindered peptides. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). Springer Nature Experiments. Retrieved February 23, 2026, from [Link]

-

[(9-Fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid chlorides in solid-phase peptide synthesis. (n.d.). The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

-

Microwave-assisted solution phase peptide synthesis in neat water. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Synthesis of Fluorinated Amino Acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Comparative study of conventional and microwave assisted synthesis. (n.d.). Novabiochem. Retrieved February 23, 2026, from [Link]

-

Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

-

Fluorine-containing macrocyclic peptides and peptidomimetics. (2025, May 6). Organic Chemistry Frontiers. Retrieved February 23, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved February 23, 2026, from [Link]

-

Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. (n.d.). Survival Technologies. Retrieved February 23, 2026, from [Link]

- Fluorinated aniline derivatives and their use. (n.d.). Google Patents.

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Wuhan University of Technology. Retrieved February 23, 2026, from [Link]

-

Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. (2020, August 18). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Acid-Amine Coupling using HBTU. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]

-

Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023, May 15). Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

-

N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Replacement of the carboxylic acid function with fluorine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved February 23, 2026, from [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. HATU coupling | www.wenxuecity.com [wenxuecity.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. bachem.com [bachem.com]

- 12. survivaltechnologies.in [survivaltechnologies.in]

- 13. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

nucleophilic substitution reactions with 1-(difluoromethyl)cyclohexan-1-amine

Technical Application Note: Nucleophilic Functionalization of 1-(Difluoromethyl)cyclohexan-1-amine

Executive Summary

1-(Difluoromethyl)cyclohexan-1-amine (CAS: 886364-64-5) represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted, lipophilic bioisostere of

This guide addresses the specific challenges associated with utilizing this scaffold in nucleophilic substitution reactions. Due to the combined electron-withdrawing inductive effect (

Physicochemical Profile & Reactivity Logic

To design effective experiments, one must understand the electronic and steric environment of the nucleophilic nitrogen.

The "Difluoromethyl Effect" on Nucleophilicity

Unlike standard cyclohexylamine (

-

Estimated

: ~7.5 – 8.2 (extrapolated from -

Implication: The amine is less basic and less nucleophilic. While this reduces the risk of over-alkylation, it necessitates higher reaction temperatures or more electrophilic partners (e.g., activated heteroaryl halides or acid chlorides) to drive conversion.

Steric Congestion

The 1,1-disubstitution pattern (geminal amine and difluoromethyl group) creates a quaternary center.

-

Implication:

reactions with secondary alkyl halides are kinetically disfavored due to steric clash.

Table 1: Comparative Reactivity Profile

| Feature | Cyclohexylamine | 1-(Difluoromethyl)cyclohexan-1-amine | Experimental Adjustment |

| Basicity ( | ~10.6 | ~7.8 (Est.) | Use weaker bases for deprotonation; amine is less prone to protonation at physiological pH. |

| Nucleophilicity | High | Moderate/Low | Increase temperature (+20–40°C vs standard); Increase concentration. |

| Steric Bulk | Moderate ( | High ( | Avoid bulky electrophiles; Extended reaction times required. |

| Lipophilicity ( | 1.49 | ~2.1 | Improved solubility in organic solvents (DCM, EtOAc). |

Decision Framework: Reaction Optimization

The following flowchart outlines the logic for selecting reaction conditions based on the electrophile type.

Figure 1: Strategic decision tree for functionalizing 1-(difluoromethyl)cyclohexan-1-amine based on electrophile reactivity and steric constraints.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of kinase inhibitor scaffolds (e.g., functionalizing chloropyrimidines or fluoronitrobenzenes). Rationale: The reduced nucleophilicity requires high-boiling polar solvents to facilitate the attack on the aromatic ring.

Materials:

-

Substrate: 1-(Difluoromethyl)cyclohexan-1-amine (1.0 equiv)

-

Electrophile: 2,4-Dichloropyrimidine (or similar activated heteroaryl chloride) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: Anhydrous DMSO (Concentration: 0.2 M)

Step-by-Step Procedure:

-

Preparation: In a microwave vial or pressure tube, dissolve the electrophile (1.1 equiv) in anhydrous DMSO.

-

Addition: Add DIPEA (3.0 equiv) followed by 1-(difluoromethyl)cyclohexan-1-amine (1.0 equiv). Note: The amine may be a hydrochloride salt; if so, increase DIPEA to 4.0 equiv.

-

Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

-

Optimization Note: If using microwave irradiation, heat to 130°C for 45–60 minutes.

-

-

Monitoring: Check reaction progress via LC-MS and

NMR.-

Diagnostic Signal: The

group typically appears as a doublet of triplets (or broad triplet) in

-

-

Workup: Dilute with ethyl acetate (EtOAc) and wash extensively with water (3x) to remove DMSO. Wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product is typically less polar than the starting amine.

Protocol B: -Alkylation ( )

Application: Introduction of simple alkyl chains (Methyl, Benzyl). Constraint: Restricted to primary alkyl halides due to the quaternary center at C1.

Materials:

-

Substrate: 1-(Difluoromethyl)cyclohexan-1-amine (1.0 equiv)

-

Electrophile: Benzyl bromide (1.1 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

-

Dissolution: Suspend

in ACN. Add the amine substrate.[1][2][3][4][5][6] Stir at room temperature for 10 minutes. -

Alkylation: Add benzyl bromide dropwise.

-

Thermal Activation: Heat the mixture to 60°C .

-

Critical Insight: Unlike simple amines which react at RT, the steric bulk of the gem-difluoromethyl group retards the approach of the electrophile. Thermal energy is required.

-

-

Quench: Filter off inorganic solids. Concentrate the filtrate.

-

Purification: Isolate via preparative HPLC if mono/bis-alkylation mixtures occur, though the steric bulk usually favors mono-alkylation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the reaction, use the specific spectral signature of the difluoromethyl group.

-

NMR (with proton decoupling): Look for a singlet (if decoupled) or a characteristic pattern around

-

NMR (

-

Validation Check: If the triplet at ~6.0 ppm (

) is preserved in the product, the

-

References

-

Mykhailiuk, P. K. (2015).[7] Synthesis of fluorinated pyrazoles from fluoroalkylamines. Organic & Biomolecular Chemistry, 13(11), 3438-3445. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Pustovit, Y. M., et al. (2010). Formulation of the physicochemical profile of fluoroalkyl-substituted amines. Journal of Organic Chemistry, 75(17), 5984-5993.

-

BenchChem. (2025).[1] Application Notes for Synthesis of

-Difluoromethyl Amines. Link -

Reutzen, M., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. Beilstein Journal of Organic Chemistry, 13, 728–734. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Streamlined Synthesis of 1-(Difluoromethyl)cyclohexan-1-amine Hydrochloride

Abstract

The difluoromethyl (CF₂H) group is a paramount structural motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol functionalities.[1][2] Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of 1-(difluoromethyl)cyclohexan-1-amine hydrochloride, a valuable building block for drug discovery programs. The presented strategy employs an efficient two-step sequence: the in situ formation of cyclohexanimine followed by a nucleophilic difluoromethylation reaction. This application note details the mechanistic rationale, a step-by-step experimental workflow, characterization data, and critical process considerations to ensure reproducible, high-yield synthesis.

Strategic Rationale and Mechanistic Insight

The synthesis of α-difluoromethylamines presents a unique challenge. While classical methods like the Strecker synthesis are excellent for producing α-aminonitriles, the subsequent conversion of a nitrile group to a difluoromethyl group is non-trivial.[4] Our selected strategy circumvents this issue by introducing the difluoromethyl group directly onto an imine precursor, which is a highly efficient and convergent approach.

The overall transformation is outlined below:

Figure 1: Overall Synthetic Workflow.

Causality of Key Steps:

-

In Situ Imine Formation: The reaction is initiated by the condensation of cyclohexanone with ammonia. This is a reversible reaction, and the formation of the imine is often the rate-limiting step. By using a solution of ammonia in methanol and proceeding directly to the next step, the equilibrium is driven towards the imine, which is immediately trapped in the subsequent reaction.

-

Nucleophilic Difluoromethylation: The core C-C bond formation occurs via the addition of a difluoromethyl nucleophile to the electrophilic imine carbon.[5] Difluoromethyltrimethylsilane (TMSCF₂H) is a stable and convenient precursor.[3] In the presence of a strong base like methyllithium (MeLi), a highly reactive "CF₂H⁻" equivalent is generated, which readily adds to the imine. This step is conducted at low temperatures (-78 °C) to prevent side reactions and ensure controlled addition.

-

Hydrochloride Salt Formation: The final free amine is often an oil and can be difficult to handle and store. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, weigh, and store.[6] This process also serves as a final purification step, as impurities often remain in the mother liquor.[7]

Detailed Experimental Protocols

Safety Precaution: This procedure involves pyrophoric reagents (MeLi) and requires strict anhydrous conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part 2.1: Synthesis of 1-(Difluoromethyl)cyclohexan-1-amine (Free Base)

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |

| Cyclohexanone | 98.14 | 5.0 g | 50.9 | 1.0 | Reagent grade, freshly distilled |

| Ammonia in Methanol | 17.03 | 29.1 mL | 203.6 | 4.0 | 7 N solution |

| Difluoromethyltrimethylsilane | 122.25 | 7.48 g | 61.1 | 1.2 | Handle under inert atmosphere |

| Methyllithium | 21.98 | 42.8 mL | 68.7 | 1.35 | 1.6 M solution in Et₂O |

| Anhydrous THF | - | 250 mL | - | - | Freshly distilled from Na/benzophenone |

Procedure:

-

To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclohexanone (5.0 g, 50.9 mmol).

-

Add the 7 N solution of ammonia in methanol (29.1 mL, 203.6 mmol) and stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to -78 °C using an acetone/dry ice bath.

-

In a separate flame-dried flask under nitrogen, dissolve difluoromethyltrimethylsilane (7.48 g, 61.1 mmol) in 100 mL of anhydrous THF.

-

Slowly add the TMSCF₂H solution to the reaction flask via cannula, keeping the internal temperature below -70 °C.

-

After the addition is complete, slowly add methyllithium (42.8 mL, 68.7 mmol, 1.6 M in Et₂O) dropwise over 30 minutes, ensuring the temperature does not exceed -70 °C. A color change may be observed.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution, ensuring the temperature remains low during the initial quench.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Part 2.2: Purification of the Free Base

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of 0% to 10% Methanol in Dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the acidic silica).

-

Procedure:

-

Load the crude oil onto the silica gel column.

-

Elute with the specified mobile phase, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(difluoromethyl)cyclohexan-1-amine as a colorless to pale yellow oil.

-

Part 2.3: Preparation of the Hydrochloride Salt

-

Dissolve the purified free base (assuming ~5.0 g, ~33.5 mmol from a theoretical 66% yield) in 100 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form immediately.

-

Continue adding the HCl solution until the mixture is acidic (test with pH paper on a glass rod wetted with the supernatant). An excess of ~1.1 equivalents is typical.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake with two 20 mL portions of cold, anhydrous diethyl ether to remove any excess starting material or non-basic impurities.

-

Dry the solid under high vacuum to a constant weight to afford 1-(difluoromethyl)cyclohexan-1-amine hydrochloride.

Expected Results and Characterization

| Parameter | Expected Value/Observation |

| Overall Yield | 55-70% (based on cyclohexanone) |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (400 MHz, D₂O) | δ 6.25 (t, JHF = 56.0 Hz, 1H, -CH F₂), 3.40-3.60 (m, 2H), 1.20-2.00 (m, 8H) |

| ¹³C NMR (101 MHz, D₂O) | δ 115.5 (t, JCF = 240.0 Hz, -C HF₂), 60.1 (t, JCF = 21.0 Hz, C -NH₂), 33.8, 24.5, 21.7 |

| ¹⁹F NMR (376 MHz, D₂O) | δ -125.0 (d, JHF = 56.0 Hz) |

| MS (ESI+) | m/z 150.1 [M+H]⁺ (for free base) |

Note: NMR shifts are predictive and may vary based on solvent and concentration. The characteristic triplet in the proton NMR and the large carbon-fluorine coupling constant in the carbon NMR are key diagnostic peaks.[8]

Troubleshooting and Key Considerations

-

Low Yield in Step 1: Incomplete imine formation is a common issue. Ensure the ammonia solution is fresh and at the correct concentration. Allowing a longer reaction time (up to 12 hours) for imine formation can be beneficial, especially for sterically hindered ketones.[9]

-

Anhydrous Conditions are Critical: The difluoromethylation step is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and that all solvents are rigorously anhydrous. The presence of water will quench the MeLi and the reactive difluoromethyl anion.

-

Temperature Control: Maintaining a temperature of -78 °C during the addition of MeLi is crucial. Higher temperatures can lead to undesired side reactions and decomposition of the reagents.[5]

-

Salt Precipitation Issues: If the hydrochloride salt does not precipitate cleanly, it may be due to solubility in the chosen solvent. Isopropanol or ethyl acetate can be used as alternatives to diethyl ether.[7] In some cases, adding a non-polar co-solvent like hexanes can induce precipitation.

References

- Difluoromethylation Agents - Organofluorine / Alfa Chemistry. [URL: https://www.alfa-chemistry.

- Royo, J., et al. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-966005]

- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3183973/]

- Bocan, T. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. [URL: https://www.protheragen.

- Hu, J., et al. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 23(11), 1561-1576. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1316538]

- Shen, Q., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3097–3111. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00293]

- Du Pont. (1992). Process for the preparation of aminonitriles. Google Patents, WO1992012121A1. [URL: https://patents.google.

- Jung, K. W., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(15), 5477–5480. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753239/]

- Olin Mathieson. (1967). Process for the purification of amines. Google Patents, US3337630A. [URL: https://patents.google.

- Oreate AI. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. [URL: https://www.oreate.com/innovative-process-research-on-selective-preparation-of-amine-monohydrochlorides-in-acetic-acid-sodium-chloride-system.html]

- ECHEMI. (n.d.). Purification of Hydrochloride. [URL: https://www.echemi.com/community/purification-of-hydrochloride_thread_53236-1-1.html]

- Benchchem. (n.d.). Introduction: The Central Role of α-Aminonitriles. [URL: https://www.benchchem.com/blog/introduction-the-central-role-of-aminonitriles]

- Wikipedia. (n.d.). Strecker amino acid synthesis. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]

- National Center for Biotechnology Information. (n.d.). 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91663075]

- Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6569. [URL: https://www.mdpi.com/1420-3049/27/19/6569]

- PubChemLite. (n.d.). 1-(difluoromethyl)cyclohexan-1-amine hydrochloride (C7H13F2N). [URL: https://pubchemlite.acs.org/compound/1-(difluoromethyl)cyclohexan-1-amine%20hydrochloride_C7H13F2N_JPLTYEMKLUWIGR-UHFFFAOYSA-N]

- AstaTech, Inc. (n.d.). 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HCL. [URL: https://www.astatechinc.com/1-trifluoromethyl-cyclohexan-1-amine-hcl-cas-1311315-20-4.html]

- University of Alberta. (n.d.). Isolation (Recovery) of amines. [URL: https://sites.ualberta.

- Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6316447/]

- Monsanto Company. (1994). Process for the preparation of aminonitriles. Google Patents, EP0565635B1. [URL: https://patents.google.

- Little, J. C. (1968). Reduction of nitriles to primary amines. Google Patents, US3372195A. [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bd01168908]

- ResearchGate. (2017). Purification of organic hydrochloride salt? [URL: https://www.researchgate.

- Ashenhurst, J. (2024). Strecker Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]

- Guidechem. (n.d.). 1-(difluoromethyl)cyclopropan-1-amine hydrochloride. [URL: https://www.guidechem.com/wiki/1-(difluoromethyl)cyclopropan-1-amine-hydrochloride-cas-1803595-15-4.html]

- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]

- Stauffer Chemical Company. (1985). Synthesis of alpha-aminonitriles. Google Patents, US4551526A. [URL: https://patents.google.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]